![molecular formula C18H18N6O B2579361 N4-(3,4-dimethylphenyl)-N6-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 1105205-38-6](/img/structure/B2579361.png)
N4-(3,4-dimethylphenyl)-N6-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Description
N4-(3,4-dimethylphenyl)-N6-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C18H18N6O and its molecular weight is 334.383. The purity is usually 95%.
BenchChem offers high-quality N4-(3,4-dimethylphenyl)-N6-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N4-(3,4-dimethylphenyl)-N6-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Mechanism of Action : The furan nucleus plays a crucial role in the design of novel antibacterial agents. Researchers have explored various synthetic techniques to create furan derivatives with enhanced antibacterial properties .
- Gram-Positive and Gram-Negative Bacteria : Studies have demonstrated that furan derivatives exhibit activity against both gram-positive and gram-negative bacteria. Their mode of action may involve disrupting bacterial cell membranes or interfering with essential cellular processes .
- Innovative Agents : Medicinal chemists have been inspired to develop innovative antibacterial agents based on furan derivatives. These compounds hold promise in addressing the global challenge of microbial resistance .
Other Therapeutic Applications
Beyond antibacterial activity, N4-(3,4-dimethylphenyl)-N6-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has potential in several other therapeutic areas:
- Anti-Ulcer : Furan derivatives, including this compound, have shown anti-ulcer properties .
- Diuretic and Muscle Relaxant : Furan compounds exhibit diuretic and muscle relaxant effects .
- Anti-Protozoal : Some furan derivatives demonstrate activity against protozoal infections .
- Antifungal and Antiviral : Furan-based molecules may also possess antifungal and antiviral properties .
- Anti-Inflammatory and Analgesic : Furan derivatives have been explored for their anti-inflammatory and analgesic potential .
- Other Applications : Additionally, furans have been investigated for their effects on conditions such as glaucoma, hypertension, aging, and cancer .
Green and Environmentally Friendly Material
Furan is derived from furfural, an organic compound obtained from biomass feedstock. As a result, it is considered a green and environmentally friendly material. Industries utilize furan to produce pharmaceuticals, resins, agrochemicals, and lacquers .
!Structure of furan
Pal, P. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Heterocyclic Chemistry - New Perspectives. DOI: 10.5772/intechopen.1004117 Furan Derivatives - Recent Advances and Applications. IntechOpen. Read more
properties
IUPAC Name |
4-N-(3,4-dimethylphenyl)-6-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c1-11-5-6-13(8-12(11)2)21-16-15-10-20-24-17(15)23-18(22-16)19-9-14-4-3-7-25-14/h3-8,10H,9H2,1-2H3,(H3,19,20,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZWFDDHDCQYFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=C2C=NN3)NCC4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(3,4-dimethylphenyl)-N6-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
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